molecular formula C7H16ClN B1525579 3-Ethylpiperidine hydrochloride CAS No. 58531-32-1

3-Ethylpiperidine hydrochloride

Cat. No. B1525579
CAS RN: 58531-32-1
M. Wt: 149.66 g/mol
InChI Key: PBOJWKBJOYERMC-UHFFFAOYSA-N
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Description

3-Ethylpiperidine hydrochloride is a chemical compound with the CAS Number: 58531-32-1 . It has a molecular weight of 149.66 and its IUPAC name is this compound . It is a white solid and is stored at temperatures between 0-5 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 3-Ethylpiperidine (without the hydrochloride) is available . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 149.66 and is stored at temperatures between 0-5 degrees Celsius .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Nucleophiles: 3-Chloro-1-ethylpiperidine, closely related to 3-ethylpiperidine, undergoes nucleophilic displacement reactions, forming bicyclic aziridinium ions. These ions react with nucleophiles to produce pyrrolidine and piperidine isomers (Hammer, Heller, & Craig, 1972).
  • Synthesis of Derivatives: (R)-3-aminopiperidine dihydrochloride is synthesized from ethyl nipecotate, involving chiral separation and Boc protection steps (Jiang Jie-yin, 2015).
  • Radical Reactions: 1-Ethylpiperidine salt is used in carbon-carbon bond forming radical reactions, offering an alternative to tributyltin hydride-based methods (Graham, Murphy, & Coates, 1999).

Synthesis and Characterization

  • Synthesis of Complex Molecules: Compounds like 3,5-bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one and their derivatives, which have been synthesized, display significant antiarrhythmic activities (Abdel-Hafez et al., 2009).
  • Enantiospecific Synthesis: (3S, 4R)-3-amino-4-ethylpiperidine, a variant of 3-ethylpiperidine, has been synthesized through an eight-step process for use in medical research (Reilly, Anthony, & Gallagher, 2003).

Applications in Analytical Chemistry

  • Chromatographic Analysis: Tolperisone hydrochloride, a derivative of 3-ethylpiperidine, has been analyzed using high-performance thin-layer chromatography (HPTLC) in combination with other drugs (Patel, Patel, Patel, & Badmanaban, 2012).
  • Vitamin Analysis: 2-Amino-10-ethyl acridine ketone, utilized in vitamin analysis, reacts with vitamins in the presence of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Fan, You, Suo, & Qian, 2018).

Safety and Hazards

The safety data sheet for 3-Ethylpiperidine hydrochloride indicates that it is not identified as a PBT/vPvB substance . More detailed safety information may be found in the referenced safety data sheet .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of 3-Ethylpiperidine hydrochloride in the pharmaceutical industry.

properties

IUPAC Name

3-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOJWKBJOYERMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethylpiperidine hydrochloride
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3-Ethylpiperidine hydrochloride
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